6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under basic conditions to form the piperidine ring.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions.
Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts acylation using aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1- (6-Methyl-2- (phenylamino)pyrimidin-4-yl)propan-2-one: This compound shares a similar pyrimidinyl group but differs in the core structure and substituents.
1-(3-pyridinyl)-2-propanone: Another related compound with a pyridine ring instead of a pyridazinone core.
Uniqueness
6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of a pyridazinone core with a piperidinyl and pyrimidinyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-phenyl-2-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-16(2)22-23-13-10-20(24-22)26-14-11-18(12-15-26)27-21(28)9-8-19(25-27)17-6-4-3-5-7-17/h3-10,13,16,18H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBFXLCRKWAVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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